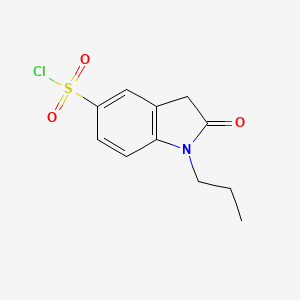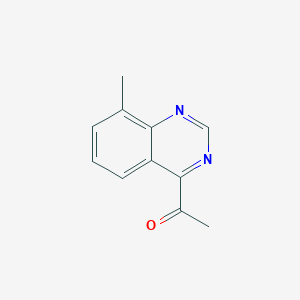
1-(8-Methyl-4-quinazolinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Methylquinazolin-4-yl)ethan-1-one is a quinazoline derivative with a molecular formula of C₁₂H₁₄N₂O₂. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-methylquinazolin-4-yl)ethan-1-one typically involves the following steps:
Amidation and Cyclization: : The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to form substituted anthranilates. These intermediates are then cyclized using acetic anhydride under reflux conditions to yield benzoxazin-4-ones.
Cyclization with Ammonia: : The benzoxazin-4-ones are treated with ammonia solution to produce quinazolinone derivatives.
Methylation: : The quinazolinone derivative undergoes methylation at the 8-position to form 1-(8-methylquinazolin-4-yl)ethan-1-one.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Methylquinazolin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Oxidation: : KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : LiAlH₄, NaBH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and strong bases (e.g., sodium hydride, NaH).
Oxidation: : Carboxylic acids, ketones, or alcohols depending on the specific conditions and substrates.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: : It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: : Its anti-inflammatory and anticancer activities have been explored, suggesting potential therapeutic uses.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 1-(8-methylquinazolin-4-yl)ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(8-Methylquinazolin-4-yl)ethan-1-one is compared to other quinazoline derivatives, highlighting its uniqueness:
8-Methylquinazolin-4(3H)-one: : Similar structure but lacks the ethan-1-one group.
2-Methylquinazolin-4(3H)-one: : Different substitution pattern on the quinazoline ring.
3-Methylquinazolin-4(3H)-one: : Different position of the methyl group on the quinazoline ring.
These compounds share structural similarities but exhibit different biological activities and properties due to variations in their molecular structures.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(8-methylquinazolin-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-4-3-5-9-10(7)12-6-13-11(9)8(2)14/h3-6H,1-2H3 |
Clave InChI |
FDWFKCDEUMCHDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=NC=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)

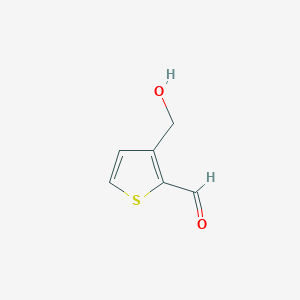
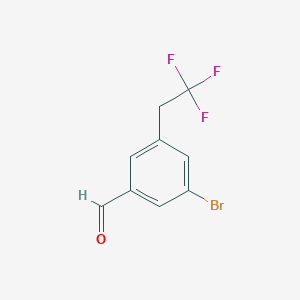

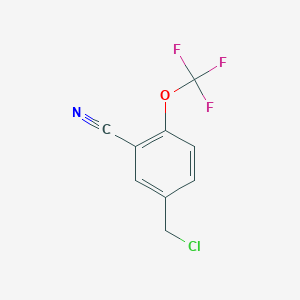

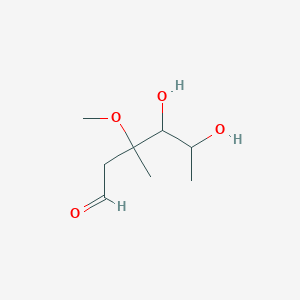
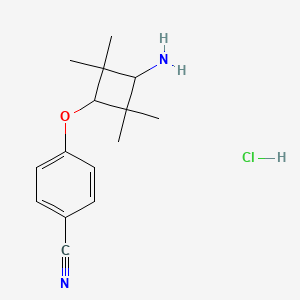
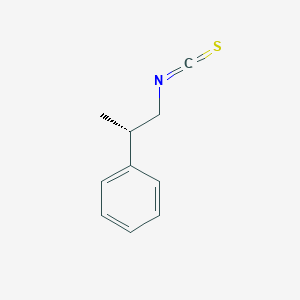
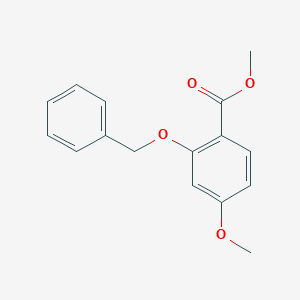
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)

